3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features an indole, thiazole, and benzamide moiety. Indole derivatives are known for their significant biological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions One common method includes the acylation of indole derivatives followed by cyclization with thioamides to form the thiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include oxindole derivatives, dihydrothiazole derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazole ring can modulate enzyme activity. The benzamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1,3-thiazole: Lacks the benzamide group, making it less specific in its biological interactions.
2-methyl-1H-indole-3-carboxamide: Contains the indole and benzamide moieties but lacks the thiazole ring, affecting its overall activity profile.
4-(2-methyl-1H-indol-3-yl)thiazole-2-carboxamide: Similar structure but with different functional groups, leading to variations in biological activity.
Uniqueness
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of the indole, thiazole, and benzamide moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C19H15N3OS |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15N3OS/c1-11-17(14-7-2-3-8-15(14)21-11)16-10-24-19(22-16)13-6-4-5-12(9-13)18(20)23/h2-10,21H,1H3,(H2,20,23) |
InChI Key |
KGRVCXCJJSKLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CC(=CC=C4)C(=O)N |
Origin of Product |
United States |
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